2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 2,5-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst . The reaction is carried out in N,N-dimethylformamide at temperatures ranging from 85 to 105°C . This method ensures high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure maximum efficiency and yield. The use of continuous flow reactors and advanced purification techniques further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include carboxylate salts and alcohol derivatives, respectively.
Scientific Research Applications
2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and trifluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical entities. These reactions are facilitated by the electron-withdrawing effect of the trifluoroethoxy group, which enhances the electrophilicity of the benzoic acid core .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups attached to the benzoic acid core.
Uniqueness
2-Bromo-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a bromine atom and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-7-2-1-5(3-6(7)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAWLPKMYSEFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.